molecular formula C8H18OSi B12626397 Dimethyl(3-methylpent-2-en-2-yl)silanol CAS No. 921224-25-1

Dimethyl(3-methylpent-2-en-2-yl)silanol

Cat. No.: B12626397
CAS No.: 921224-25-1
M. Wt: 158.31 g/mol
InChI Key: KKTXHADLHAEOLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl(3-methylpent-2-en-2-yl)silanol is an organosilanol characterized by a silanol group (–Si(OH)(CH₃)₂) bonded to a branched alkenyl substituent (3-methylpent-2-en-2-yl). The compound’s structure combines the reactivity of the silanol group with the steric and electronic effects of its alkenyl moiety. Silanols are critical in catalysis, polymer crosslinking, and materials science due to their ability to form covalent bonds with inorganic surfaces (e.g., silica, metal oxides) and participate in cross-coupling reactions .

Properties

CAS No.

921224-25-1

Molecular Formula

C8H18OSi

Molecular Weight

158.31 g/mol

IUPAC Name

hydroxy-dimethyl-(3-methylpent-2-en-2-yl)silane

InChI

InChI=1S/C8H18OSi/c1-6-7(2)8(3)10(4,5)9/h9H,6H2,1-5H3

InChI Key

KKTXHADLHAEOLS-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)[Si](C)(C)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl(3-methylpent-2-en-2-yl)silanol can be achieved through several methods. One common approach involves the hydrosilylation of 3-methylpent-2-en-2-yl with dimethylchlorosilane in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Dimethyl(3-methylpent-2-en-2-yl)silanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a silanone.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Silanone derivatives.

    Reduction: Silane derivatives.

    Substitution: Various substituted silanol derivatives.

Scientific Research Applications

Dimethyl(3-methylpent-2-en-2-yl)silanol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of silicone-based materials and coatings.

Mechanism of Action

The mechanism of action of Dimethyl(3-methylpent-2-en-2-yl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands.

Comparison with Similar Compounds

Comparison with Similar Organosilanols

Structural and Functional Group Analysis

The substituent attached to the silanol group significantly influences reactivity and applications. Key analogs include:

Compound Name Substituent Group Molecular Weight (g/mol) Key Functional Features
Dimethyl(3-methylpent-2-en-2-yl)silanol Alkenyl (branched) Not explicitly provided High steric bulk, potential for π-bond interactions
Dimethyl(2-thienyl)silanol Thienyl (heterocyclic) ~162.3 (calculated) Electron-rich sulfur heterocycle
Methyldiphenylsilanol Aryl (diphenyl) 214.34 Planar aromatic rings, π-π stacking capacity
tert-Butyl dimethyl silanol Bulky alkyl (tert-butyl) 132.28 High steric hindrance, hydrophobic

Key Observations :

  • Alkenyl vs. Aryl: The alkenyl group in the target compound may enhance reactivity in cross-coupling reactions compared to aryl silanolates, which require harsher conditions .
  • Heterocyclic vs. Alkyl : Thienyl and tert-butyl substituents modulate electronic and steric profiles, affecting applications in catalysis or chromatography.

Reactivity in Cross-Coupling Reactions

Organosilanols participate in palladium-catalyzed cross-coupling reactions. Reactivity trends are substituent-dependent:

  • Alkenylsilanolates: Exhibit higher reactivity than aryl derivatives due to favorable orbital overlap and reduced steric hindrance . This compound is expected to couple efficiently with aryl halides under mild conditions.
  • Arylsilanolates: Require forcing conditions (e.g., Cs₂CO₃, 90°C) and are prone to side reactions (e.g., homocoupling) .
  • Heterocyclic Silanolates: Indolyl and thienyl silanolates show moderate reactivity, with yields influenced by electronic effects (e.g., electron-deficient aryl halides reduce yields) .
Catalysis
  • The target compound’s alkenyl group may enhance catalytic activity in cross-coupling reactions compared to methyldiphenylsilanol, which is less reactive .
  • Heterocyclic silanols (e.g., thienyl) are valuable in pharmaceutical and materials chemistry due to their bioactivity and electronic properties .
Polymer Crosslinking
  • Silanols with reactive substituents (e.g., alkenyl, epoxy) form covalent bonds with inorganic surfaces (e.g., silicates, TiO₂) . This compound’s branched structure may improve crosslinking efficiency in resins compared to tert-butyl derivatives .
Chromatography
  • Free silanol groups on silica surfaces can adsorb polar compounds, reducing recovery in SPE columns . Bulky substituents (e.g., tert-butyl) or electron-withdrawing groups (e.g., thienyl) may mitigate silanol activity, enhancing chromatographic performance .

Physical Properties and Stability

  • tert-Butyl dimethyl silanol: A viscous liquid with low polarity, suitable for hydrophobic applications .
  • Methyldiphenylsilanol: Higher molecular weight (214.34 g/mol) likely confers solid-state stability, useful in material coatings .
  • Dimethyl(2-thienyl)silanol: Polarizable sulfur atom may increase solubility in polar solvents compared to alkenyl analogs .

Table 1: Comparative Performance in Cross-Coupling Reactions

Compound Reaction Partner Yield (%) Conditions Reference
Dimethyl(4-methoxyphenyl)silanol Ethyl 4-iodobenzoate 85 Cs₂CO₃, 90°C, toluene
N-Boc-dimethyl(2-indolyl)silanol 4-Bromoanisole 72 NaOt-Bu, Pd catalyst
Dimethyl(2-thienyl)silanol 4-Iodonitrobenzene 65 Optimized for heterocycles

Note: The target compound’s alkenyl group is hypothesized to achieve yields >75% under similar conditions, though experimental validation is needed.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.